![molecular formula C17H13F5N2O2 B2383089 (3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-12-1](/img/structure/B2383089.png)
(3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Antimicrobial Activity of Fluorophenyl Derivatives : A study by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrating good antimicrobial activity against certain bacterial and fungal strains, suggesting potential for developing new antimicrobials (Mallesha & Mohana, 2014).
- Boric Acid Ester Intermediates : Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including pyrrolidin-1-yl)methanone compounds, and performed crystallographic analyses, highlighting their structural characteristics and potential in material sciences (Huang et al., 2021).
Potential Applications in Material Sciences
- Fluorinated Polyimides : Yan et al. (2011) investigated the optical transparency and light color of highly soluble fluorinated polyimides derived from a novel pyridine-containing diamine, showing good thermal stability and optical transparency, pointing towards applications in optoelectronics and advanced materials research (Yan et al., 2011).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : Ravula et al. (2016) demonstrated the efficiency of microwave irradiation methods in synthesizing novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties, indicating the usefulness of advanced synthesis techniques in drug development (Ravula et al., 2016).
Novel Inhibitors Identification
- Heteroaromatic Organofluorine Inhibitors : Rudnitskaya et al. (2009) screened a broad group of compounds, including substituted pyrazoles and pyrroles, identifying potential inhibitor lead compounds of fructose-1,6-bisphosphatase, crucial for developing treatments targeting metabolic disorders (Rudnitskaya et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O2/c18-13-2-1-10(7-14(13)19)16(25)24-6-4-12(9-24)26-15-8-11(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZPCSATSSYHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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